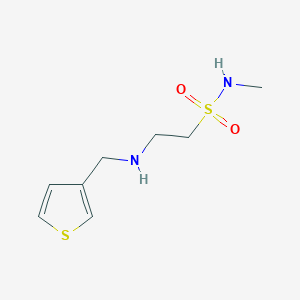
N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide, also known as MTSEA, is a sulfonamide compound that has been widely used in scientific research. MTSEA plays a crucial role in studying the mechanisms of various biological processes, including ion channels, transporters, and receptors.
Mécanisme D'action
N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide is a sulfonamide compound that can covalently modify cysteine residues in proteins. N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide reacts with the thiol group of cysteine residues to form a stable sulfonamide bond. This covalent modification can result in changes in the structure and function of the protein. N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide has been used to study the gating mechanism of ion channels and the conformational changes of transporters and receptors.
Biochemical and Physiological Effects:
N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide has been shown to have a variety of biochemical and physiological effects. For example, N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide has been shown to inhibit the activity of the CFTR chloride channel by covalently modifying a cysteine residue in the channel. N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide has also been shown to inhibit the activity of the GABA transporter by covalently modifying a cysteine residue in the transporter. In addition, N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide has been shown to modulate the activity of various receptors, including the nicotinic acetylcholine receptor and the P2X receptor.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide has several advantages for lab experiments. First, N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide is a relatively small molecule that can easily penetrate cell membranes and interact with intracellular proteins. Second, N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide can covalently modify cysteine residues in proteins, resulting in stable and irreversible changes in protein structure and function. However, N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide also has several limitations for lab experiments. First, N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide can react with multiple cysteine residues in a protein, making it difficult to identify the specific site of modification. Second, N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide can also react with other nucleophiles in the cell, leading to off-target effects.
Orientations Futures
There are several future directions for research on N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide. First, further studies are needed to elucidate the mechanism of action of N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide on ion channels, transporters, and receptors. Second, new methods are needed to identify the specific cysteine residues that are modified by N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide in proteins. Third, N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide derivatives with improved specificity and potency could be developed for use in lab experiments. Finally, N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide could be used in combination with other compounds to study the interactions between proteins and small molecules.
Méthodes De Synthèse
N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide can be synthesized through the reaction between N-methyl-2-bromoethylamine hydrobromide and thiophen-3-ylmethylamine in the presence of sodium hydride. The resulting product is then treated with chlorosulfonic acid to form N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide.
Applications De Recherche Scientifique
N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide has been widely used in scientific research to study the mechanisms of ion channels, transporters, and receptors. For example, N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide has been used to study the gating mechanism of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide has also been used to study the mechanism of action of the GABA (gamma-aminobutyric acid) transporter. In addition, N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide has been used to study the structure and function of various receptors, including the nicotinic acetylcholine receptor and the P2X receptor.
Propriétés
IUPAC Name |
N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2S2/c1-9-14(11,12)5-3-10-6-8-2-4-13-7-8/h2,4,7,9-10H,3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHVQACAZVVNHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCNCC1=CSC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]-6-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B7633406.png)
![N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7633411.png)
![N-[2-[(2-benzyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-yl)amino]ethyl]acetamide](/img/structure/B7633415.png)

![7-Methoxy-2-[(5-methyl-1,2-oxazol-3-yl)methyl]isoquinolin-1-one](/img/structure/B7633435.png)

![4-[[1-(6-Methyl-2-pyridin-4-ylpyrimidin-4-yl)pyrrolidin-2-yl]methyl]morpholine](/img/structure/B7633440.png)
![3-Chloro-6-[2-(morpholin-4-ylmethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7633444.png)
![6-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]pyridazine-3-carbonitrile](/img/structure/B7633464.png)
![(6R)-6-methyl-4-[(4-phenylthiophen-2-yl)methyl]morpholine-2-carboxamide](/img/structure/B7633467.png)
![N-[5-[(dimethylamino)methyl]-2-methylphenyl]-2,3-difluorobenzenesulfonamide](/img/structure/B7633469.png)
![1-(2-Oxabicyclo[4.2.0]octan-7-yl)-3-(1,2,3,4-tetrahydronaphthalen-2-ylmethyl)urea](/img/structure/B7633495.png)
![N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-3-methoxy-4-methylpiperidine-1-carboxamide](/img/structure/B7633515.png)
![6-[2-[(2,6-Dimethylmorpholin-4-yl)methyl]pyrrolidin-1-yl]pyridazine-3-carbonitrile](/img/structure/B7633522.png)